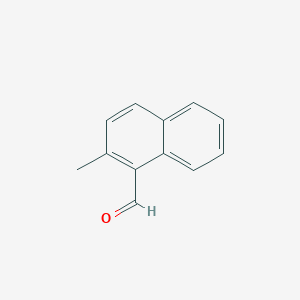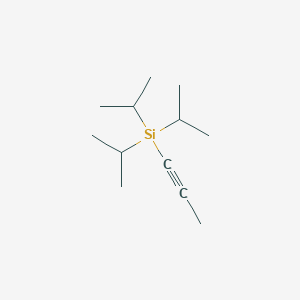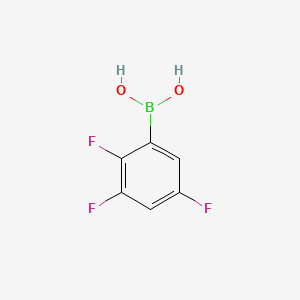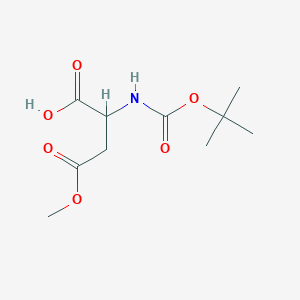
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the tert-butoxycarbonyl (boc) group, have been found to interact with receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It’s known that boc-protected amino acids, like this compound, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
Boc-protected amino acids are commonly used in the synthesis of peptides . These peptides can be involved in various biological processes, depending on their sequence and structure.
Pharmacokinetics
It’s known that the solubility of boc-protected amino acids in various solvents can influence their bioavailability . For instance, Boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
The use of boc-protected amino acids in peptide synthesis can result in peptides with various biological activities, depending on their sequence and structure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and its removal during peptide synthesis . Additionally, the solvent used can influence the solubility of the compound and its reactivity .
Biochemical Analysis
Biochemical Properties
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid plays a crucial role in biochemical reactions as a protecting group for amino acids. It interacts with various enzymes and proteins during the synthesis of peptides. The compound is known to form stable carbamate linkages with amino groups, thereby preventing unwanted side reactions during peptide synthesis. The interactions are primarily covalent, involving the formation of a carbamate bond between the amino group of the substrate and the tert-butoxycarbonyl group of the compound .
Cellular Effects
The effects of this compound on cells are primarily related to its role in protecting amino groups during peptide synthesis. This protection ensures that the amino acids and peptides maintain their integrity and functionality during cellular processes. The compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism but ensures that the synthesized peptides can perform their intended functions without degradation or unwanted modifications .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming a stable carbamate bond with the amino group of the substrate. This bond formation involves the nucleophilic attack of the amino group on the carbonyl carbon of the tert-butoxycarbonyl group, resulting in the release of carbon dioxide and the formation of a stable carbamate linkage. This mechanism ensures that the amino group is protected from unwanted reactions during subsequent synthetic steps .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is crucial for its effectiveness as a protecting group. The compound is stable under a wide range of conditions, including various pH levels and temperatures. It can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amino group. Long-term studies have shown that the compound does not degrade significantly over time, ensuring consistent protection of amino groups during extended synthetic procedures .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited, as the compound is primarily used in vitro for peptide synthesis. It is known that high doses of the compound can lead to toxicity due to the release of tert-butyl cations during its removal. These cations can alkylate other nucleophiles, leading to potential adverse effects. Therefore, careful control of dosage and conditions is necessary to minimize toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases that recognize and process the protected amino acids. The compound itself is not metabolized but is removed through chemical reactions that release the free amino group and tert-butyl cations .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion. It does not rely on specific transporters or binding proteins for its movement within cells. The compound accumulates in areas where peptide synthesis occurs, such as the endoplasmic reticulum and the cytoplasm .
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum and the cytoplasm, where peptide synthesis takes place. The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are confined to the areas where it is needed for protecting amino groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or water, under mild conditions .
Industrial Production Methods: Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters and can be scaled up for large-scale production .
Types of Reactions:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial in peptide synthesis to reveal the free amine group for further coupling reactions.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Deprotected Amino Acid: The primary product formed after Boc deprotection is the free amino acid derivative.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and other organic transformations.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
Fmoc-protected amino acids: These compounds use the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amine protection and are an alternative to Boc-protected amino acids.
Uniqueness: 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is unique due to its specific structure, which includes a methoxy group and a Boc-protected amine. This combination provides distinct reactivity and stability, making it particularly useful in selective organic synthesis and peptide chemistry .
Properties
IUPAC Name |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSMPYVXFVVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399368 | |
| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856417-64-6 | |
| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


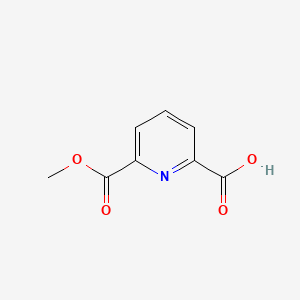
![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

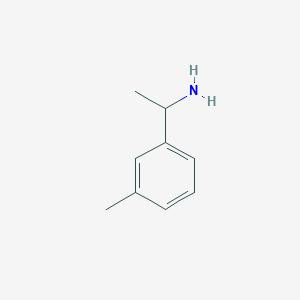
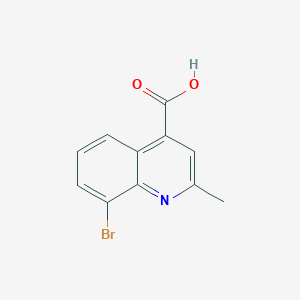
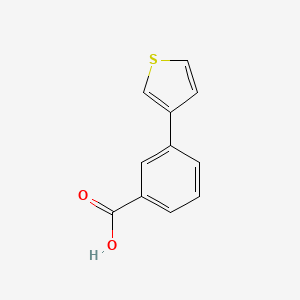
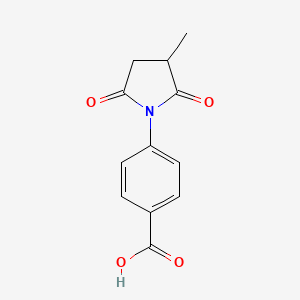
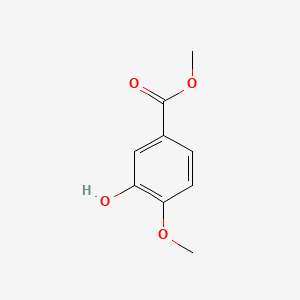
![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)

